molecular formula C20H26N2O2 B1388936 N-(4-Aminophenyl)-4-(heptyloxy)benzamide CAS No. 1020054-12-9

N-(4-Aminophenyl)-4-(heptyloxy)benzamide

Cat. No. B1388936
CAS RN: 1020054-12-9
M. Wt: 326.4 g/mol
InChI Key: IATSXGFPGVFXBE-UHFFFAOYSA-N
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Description

“N-(4-Aminophenyl)-4-(heptyloxy)benzamide” is a compound that contains an amide group (-CONH2), an amine group (-NH2), and a heptyloxy group (-OC7H15). The presence of these functional groups suggests that it could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative to form the amide bond. The heptyloxy group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the amide, amine, and heptyloxy groups attached to benzene rings. The exact structure would depend on the positions of these groups on the rings .


Chemical Reactions Analysis

The amine and amide groups in this compound could participate in a variety of reactions. For example, the amine group could undergo acylation or alkylation, while the amide group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and boiling point .

Scientific Research Applications

Antioxidant Activity

N-(4-Aminophenyl)-4-(heptyloxy)benzamide derivatives demonstrate potent antioxidant properties by scavenging free radicals. The electrochemical oxidation mechanisms of these derivatives are crucial for understanding their radical scavenging activity. For instance, compounds similar to this compound undergo complex, pH-dependent oxidation processes, contributing to their antioxidant effects (Jovanović et al., 2020).

Histone Deacetylase Inhibition

Some derivatives of this compound, like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have shown effectiveness as histone deacetylase (HDAC) inhibitors. These compounds selectively inhibit HDACs at submicromolar concentrations, contributing to their potential as anticancer drugs (Zhou et al., 2008).

Biological Evaluation for Antitumor Activity

A series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, derivatives of 4-aminophenazone (related to 4-aminophenyl benzamides), have been synthesized and evaluated for their potential biological applications. These compounds exhibit significant potential for binding nucleotide protein targets, making them of interest in medicinal chemistry and antitumor research (Saeed et al., 2015).

Anticonvulsant Properties

Derivatives of 4-Amino-N-(2-ethylphenyl)benzamide and 4-Amino-N-(2,6-diethylphenyl)benzamide, related to 4-amino-N-(2'-aminophenyl)benzamide, have been synthesized and evaluated for their anticonvulsant properties. These compounds demonstrate superior efficacy compared to traditional anticonvulsants in specific seizure models (Lambert et al., 1995).

Synthesis and Material Application

4-Amino-N-(2'-aminophenyl)benzamide and its derivatives have been explored for their utility in material science. For example, the synthesis of chain-growth polycondensation for well-defined aramide, including block copolymers containing aramide with low polydispersity, utilized derivatives of 4-aminophenyl benzamides (Yokozawa et al., 2002).

Antimicrobial Agents

New series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides, similar in structure to this compound, have been synthesized and evaluated for their antimicrobial properties against various microorganisms, indicating a broad spectrum of activity (Ertan et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it could interact with biological targets in the body to exert its effects .

Future Directions

The future research directions for this compound could involve exploring its potential uses, such as in the development of new drugs or materials .

properties

IUPAC Name

N-(4-aminophenyl)-4-heptoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-2-3-4-5-6-15-24-19-13-7-16(8-14-19)20(23)22-18-11-9-17(21)10-12-18/h7-14H,2-6,15,21H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATSXGFPGVFXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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